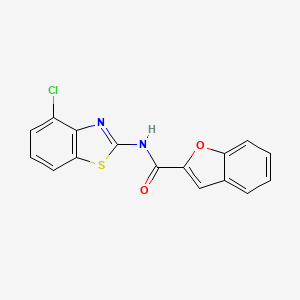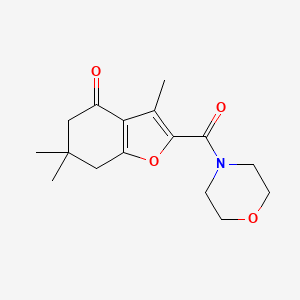![molecular formula C14H12BrClO2 B5728784 {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol, also known as BBMC, is a chemical compound that has gained significant attention in the field of scientific research. BBMC is a white crystalline powder that belongs to the family of benzylphenyl ethers. It has been used in various studies to investigate its potential as an antitumor agent. In
Mécanisme D'action
The mechanism of action of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol is not fully understood. However, studies have suggested that {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting topoisomerase II, {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol may prevent cancer cells from dividing and proliferating.
Biochemical and physiological effects:
{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol has been shown to have low toxicity in vitro and in vivo studies. In addition to its antitumor activity, {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol has also been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential as a therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol in lab experiments is its low toxicity. This allows for higher concentrations of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol to be used without causing harm to cells or animals. However, one limitation is the limited solubility of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol. One direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Another direction is to explore the use of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol in combination with other anticancer agents to improve its efficacy. Furthermore, studies could be conducted to optimize the synthesis of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol and improve its solubility for better bioavailability.
Conclusion:
In conclusion, {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol is a promising compound that has shown potential as an antitumor agent. Its low toxicity and anti-inflammatory and antioxidant properties make it a valuable compound for further research. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol involves the reaction of 2,5-dichlorophenol with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol as a white crystalline powder. The yield of the synthesis is typically around 60%.
Applications De Recherche Scientifique
{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol has been extensively studied for its potential as an antitumor agent. In vitro studies have shown that {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. {2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
[2-[(4-bromophenyl)methoxy]-5-chlorophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUBCPWUVWHEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)

![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
